Taranabant

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

MK-0364 is the (1S,2S)-isomer; a cannabinoid-1 receptor inverse agonist; structure in first source

Properties

IUPAC Name |

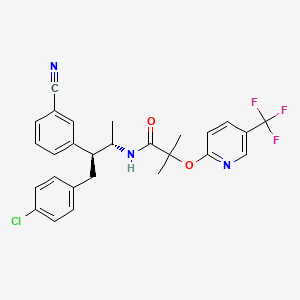

N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYKJCMUNUWAGO-GAJHUEQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220464 | |

| Record name | Taranabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701977-09-5 | |

| Record name | Taranabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701977-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taranabant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701977095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taranabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taranabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 701977-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARANABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U622S114 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Taranabant: A Technical Guide to its Inverse Agonist Action at the Cannabinoid CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid type 1 (CB1) receptor. Developed by Merck & Co., it was investigated primarily for the treatment of obesity. While its clinical development was discontinued due to psychiatric adverse effects, the extensive preclinical and clinical research on this compound provides a valuable case study in the pharmacological characterization of a CB1 receptor inverse agonist. This technical guide offers an in-depth overview of this compound's pharmacological properties, detailing its binding affinity, functional activity, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the CB1 receptor.

Table 1: this compound Binding Affinity for the Human CB1 Receptor

| Parameter | Value | Radioligand | Cell Line/Tissue | Reference |

| K_i_ | 0.13 ± 0.01 nM | [³H]CP55,940 | Membranes from cells expressing human CB1 receptor | [1] |

Table 2: this compound Functional Activity at the Human CB1 Receptor

| Assay Type | Parameter | Value | Experimental Conditions | Reference |

| Functional Antagonism (GRABeCB2.0 Sensor) | IC₅₀ | 205 nM | In the presence of 300 nM CP55,940 | [2] |

| Functional Antagonism (GRABeCB2.0 Sensor) | IC₅₀ | 23 nM | In the presence of 300 nM CP55,940 and BSA | [2] |

| β-arrestin2 Recruitment Inhibition | IC₅₀ | Similar to K_i_ | - | [3] |

| G-protein Stimulation Inhibition | IC₅₀ | Higher than β-arrestin2 IC₅₀ | - | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for the CB1 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor or from brain tissue known to have high CB1 receptor density.[4] Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[5] Protein concentration is determined using a standard method like the BCA assay.[5]

-

Competition Binding Assay: A fixed concentration of a high-affinity CB1 receptor radioligand, such as [³H]CP55,940, is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[6]

-

Incubation: The reaction is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% BSA, pH 7.4) at 30°C for 60-90 minutes to reach equilibrium.[5][6]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[5][6] The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[5]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]

GTPγS Binding Assay

Objective: To assess the inverse agonist activity of this compound by measuring its effect on G-protein activation.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the CB1 receptor are used.[7]

-

Assay Buffer: The assay is performed in a buffer typically containing 50 mM Tris-HCl, 3-5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and varying concentrations of GDP (e.g., 10-30 µM), pH 7.4.[8] The presence of GDP is crucial for observing the inhibition of basal GTPγS binding by inverse agonists.[9]

-

Incubation: Membranes are incubated with increasing concentrations of this compound in the assay buffer. The reaction is initiated by the addition of [³⁵S]GTPγS (typically at a concentration around 0.1 nM).[10] The incubation is carried out at 30°C for 60 minutes.[7]

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.[7] The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to decrease the basal [³⁵S]GTPγS binding demonstrates its inverse agonist activity. The IC₅₀ value for the inhibition of basal G-protein activation is determined from the concentration-response curve.

cAMP Accumulation Assay

Objective: To measure the functional consequence of this compound's inverse agonism on the downstream signaling molecule, cyclic adenosine monophosphate (cAMP).

Protocol:

-

Cell Culture: Whole cells expressing the CB1 receptor (e.g., CHO or HEK293 cells) are used.[11] Cells are typically seeded in 96- or 384-well plates.

-

Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor, such as IBMX (0.5 mM), to prevent the degradation of cAMP and enhance the assay window.[12]

-

Treatment: Cells are then treated with increasing concentrations of this compound. To measure inverse agonism, the effect of this compound on basal cAMP levels is assessed. To measure antagonist activity, cells are co-incubated with this compound and a CB1 receptor agonist (e.g., CP55,940).[13]

-

Stimulation of Adenylyl Cyclase (for antagonist testing): To enhance the signal for Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin.[12]

-

Cell Lysis and cAMP Measurement: After incubation (typically 20-30 minutes at 37°C), the cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or competitive binding immunoassays.[12][13]

-

Data Analysis: For inverse agonism, an increase in cAMP levels above baseline indicates a reduction in the constitutive activity of the Gi/o-coupled CB1 receptor. For antagonism, a rightward shift in the agonist dose-response curve in the presence of this compound is observed. EC₅₀ or IC₅₀ values are determined from the respective dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the workflows of the described experimental procedures.

Caption: this compound's inverse agonism at the CB1 receptor.

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the GTPγS binding assay.

Caption: Workflow for the cAMP accumulation assay.

Conclusion

This compound is a well-characterized CB1 receptor inverse agonist with high binding affinity and demonstrable functional activity. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cannabinoid pharmacology and drug development. While this compound's clinical journey was halted, the insights gained from its pharmacological characterization continue to inform the development of new therapeutics targeting the endocannabinoid system.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. Differential modulation by GTPγS of agonist and inverse agonist binding to h5-HT1A receptors revealed by [3H]-WAY100,635 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

Molecular Docking of Taranabant with Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking of Taranabant, a selective inverse agonist of the cannabinoid receptor 1 (CB1), with its primary target and the closely related cannabinoid receptor 2 (CB2). This document outlines the binding affinities, key molecular interactions, detailed experimental protocols for in silico docking, and the associated signaling pathways.

Quantitative Data Summary

The binding affinity and computational docking metrics for this compound against CB1 and CB2 receptors are summarized below. This data highlights the significant selectivity of this compound for the CB1 receptor.

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

| Receptor | Ligand | Ki (nM) | Reference |

| Human CB1 | This compound | 0.13 | [1] |

| Human CB2 | This compound | 170 | [2] |

Table 2: Molecular Docking and Simulation Metrics for this compound with CB1 Receptor

| Parameter | Value | PDB ID | Software/Method | Reference |

| Binding Free Energy (ΔG) | -11.134 kcal/mol | 5U09 | MOE | [1] |

| RMSD (re-docking) | < 2.0 Å | 5U09 | - | [1] |

| RMSD (cross-docking to active state) | 6.68 Å | 5XRA | Schrödinger (IFD) | [3] |

| RMSD (MD simulation from cross-docked pose) | 5.72 Å | 5XRA | GROMACS | [3] |

Molecular Interactions of this compound with the CB1 Receptor

Molecular docking studies, supported by the crystal structure of the human CB1 receptor in complex with this compound (PDB ID: 5U09), have elucidated the key interactions driving its high affinity and selectivity.[2][4][5] The binding pocket is predominantly hydrophobic.

Key Interacting Residues in the CB1 Receptor:

-

Hydrophobic Interactions: A significant portion of this compound's affinity is derived from hydrophobic interactions with a cluster of aromatic and aliphatic residues. These include:

-

Hydrogen Bonding: A crucial hydrogen bond is formed between the amide NH of this compound and the hydroxyl group of Ser3837.39, which is considered key to its superior affinity.[6]

-

Polar Contact: A polar contact is observed between the trifluoromethyl group of this compound and the sidechain of S1231.39.

Experimental Protocols for Molecular Docking

This section details a generalized protocol for performing molecular docking of this compound with the CB1 receptor using Schrödinger Maestro, based on methodologies reported in the literature.[3][7]

Software and Prerequisites

-

Schrödinger Maestro

-

Protein Data Bank (PDB) structure of the human CB1 receptor (e.g., 5U09)

-

3D structure of this compound

Step-by-Step Protocol

-

Protein Preparation:

-

Load the CB1 receptor crystal structure (5U09) into Maestro.

-

Utilize the "Protein Preparation Wizard" to:

-

Assign bond orders, add hydrogens, and create disulfide bonds.

-

Fill in missing side chains and loops using Prime.

-

Generate protonation states at a physiological pH (e.g., 7.4) using Epik.

-

Optimize the hydrogen-bond network.

-

Perform a restrained minimization of the protein structure.

-

-

-

Ligand Preparation:

-

Load the 3D structure of this compound into Maestro.

-

Use "LigPrep" to:

-

Generate possible ionization states at the target pH.

-

Generate tautomers and stereoisomers if necessary.

-

Perform a conformational search and energy minimization.

-

-

-

Receptor Grid Generation:

-

Define the binding site by selecting the co-crystallized ligand (this compound in 5U09) as the centroid of the grid box.

-

Ensure the grid box dimensions are sufficient to encompass the entire binding pocket.

-

-

Induced Fit Docking (IFD):

-

Open the "Induced Fit Docking" panel.

-

Select the prepared protein structure and the prepared this compound ligand.

-

Define the binding site residues for side-chain flexibility (typically residues within a 5-6 Å radius of the ligand).

-

Set the docking precision (e.g., Standard Precision - SP or Extra Precision - XP).

-

Initiate the IFD protocol. The software will perform an initial docking, refine the receptor structure around the ligand poses, and then re-dock the ligand into the refined structures.

-

-

Analysis of Results:

-

Analyze the output poses based on their docking scores (e.g., GlideScore, IFDScore).

-

Visually inspect the top-ranked poses to assess the key interactions with the receptor.

-

Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of this compound to validate the docking protocol.

-

Visualization of Workflows and Pathways

Molecular Docking Workflow

Cannabinoid Receptor Signaling Pathway

As an inverse agonist, this compound binds to the CB1 receptor and stabilizes its inactive conformation. This prevents the constitutive activity of the receptor and the activation of the associated Gi/o protein.[8][9][10][11] Consequently, the downstream signaling cascade is inhibited, leading to a decrease in the inhibition of adenylyl cyclase, which in turn affects the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). The regulation of other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, is also influenced.[8][10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand discrimination during virtual screening of the CB1 cannabinoid receptor crystal structures following cross-docking and microsecond molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. schrodinger.com [schrodinger.com]

- 8. researchgate.net [researchgate.net]

- 9. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Taranabant: A Technical Whitepaper on its Physicochemical Properties and Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (codenamed MK-0364) is a potent and selective cannabinoid receptor type 1 (CB1) inverse agonist that was investigated for the treatment of obesity.[1][2] As a member of this therapeutic class, this compound demonstrated significant anorectic effects.[1] Developed by Merck & Co., its clinical development was halted due to central nervous system side effects, primarily depression and anxiety.[1] Despite its discontinuation for clinical use, this compound remains a valuable tool for researchers studying the endocannabinoid system and the physiological roles of the CB1 receptor. This technical guide provides an in-depth overview of this compound's Chemical Abstracts Service (CAS) number, its physicochemical properties, and its core mechanism of action, complete with experimental methodologies and pathway visualizations.

This compound: CAS Number and Chemical Identity

The unique identifier for this compound is its CAS number, which is essential for accurate identification in research and regulatory contexts.

-

CAS Number: 701977-09-5[1]

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental for drug development, influencing its formulation, pharmacokinetics, and pharmacodynamics. The following tables summarize the known quantitative data for this compound.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ | [1] |

| Molar Mass | 515.96 g·mol⁻¹ | [1] |

| Appearance | White to off-white solid | [3] |

Table 2: Physicochemical Parameters of this compound

| Property | Value | Method | Source |

| Melting Point | Data not available | - | |

| Boiling Point | Data not available | - | |

| Calculated logP (ClogP) | 6.7 | Computational | [4] |

| pKa | Data not available | - | |

| Aqueous Solubility | Sparingly soluble | - | [3] |

| Solubility in DMSO | ≥ 42 mg/mL (81.40 mM) | Experimental | [5] |

| Solubility in other solvents | Soluble in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 2.75 mg/mL); Soluble in 10% DMSO + 90% Corn Oil (≥ 2.75 mg/mL) | Experimental | [3] |

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols for determining key physicochemical properties.

Determination of n-Octanol/Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[6][7][8]

-

Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[6]

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is agitated (shaken) for a defined period (e.g., 24 hours) at a constant temperature to allow for the equilibrium partitioning of the compound between the two phases.[8]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance.[9][10][11][12]

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, often a mixture of water and a co-solvent for poorly soluble compounds. The ionic strength of the solution is kept constant.[9][11]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[12]

Determination of Aqueous Solubility by Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.[13][14][15][16]

-

Sample Preparation: An excess amount of solid this compound is added to a specific volume of an aqueous buffer (e.g., at various physiological pH values) in a sealed flask.[16]

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[15]

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined by a validated analytical method, such as HPLC-UV.

Signaling Pathway of this compound as a CB1 Inverse Agonist

This compound functions as an inverse agonist at the CB1 receptor, a G protein-coupled receptor (GPCR). Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the receptor and reduces its basal or constitutive activity.[17]

The CB1 receptor is primarily coupled to inhibitory G proteins (Gi/o). In its basal state, the CB1 receptor exhibits some level of constitutive activity, leading to a tonic inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

When this compound binds to the CB1 receptor, it stabilizes the receptor in an inactive conformation. This action further reduces the basal G protein signaling, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels compared to the basal state. This is the hallmark of an inverse agonist.

Experimental Workflow for Characterizing this compound's Activity

The following workflow outlines key experiments used to characterize the inverse agonist activity of this compound at the CB1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor.[18][19][20][21]

-

Principle: A radiolabeled ligand with known affinity for the CB1 receptor (e.g., [³H]CP55,940) is incubated with a preparation of membranes from cells expressing the CB1 receptor. The ability of increasing concentrations of unlabeled this compound to displace the radioligand is measured.

-

Methodology:

-

Prepare cell membranes expressing the human CB1 receptor.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separate the bound from unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

-

cAMP Accumulation Assay

This functional assay measures the effect of this compound on intracellular cAMP levels, confirming its inverse agonist activity.[22][23][24][25][26]

-

Principle: In cells expressing the CB1 receptor, the basal activity of the receptor tonically inhibits adenylyl cyclase. An inverse agonist will reverse this inhibition, leading to an increase in cAMP levels.

-

Methodology:

-

Culture cells stably expressing the human CB1 receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Incubate the cells with varying concentrations of this compound.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).

-

An increase in cAMP levels above the basal level indicates inverse agonism.

-

Conclusion

This compound, identified by CAS number 701977-09-5, is a well-characterized CB1 receptor inverse agonist. Its physicochemical properties, particularly its high lipophilicity, are important considerations in its biological activity and disposition. The primary mechanism of action of this compound involves binding to the CB1 receptor and reducing its basal activity, leading to an increase in intracellular cAMP levels. The experimental workflows outlined in this guide, including radioligand binding and cAMP accumulation assays, are standard methods for characterizing the pharmacological profile of compounds like this compound. While its clinical development was terminated, this compound continues to be a valuable pharmacological tool for elucidating the complex roles of the endocannabinoid system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The discovery of this compound, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a Population Pharmacokinetic Model for this compound, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. who.int [who.int]

- 17. The acyclic CB1R inverse agonist this compound mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. pubcompare.ai [pubcompare.ai]

- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 23. marshall.edu [marshall.edu]

- 24. en.ice-biosci.com [en.ice-biosci.com]

- 25. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Taranabant: Application Notes and Protocols for In Vivo Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R). The CB1R is a key component of the endocannabinoid system, which is involved in regulating appetite, energy balance, and metabolism. As an inverse agonist, this compound binds to the CB1R and promotes an inactive conformational state, thereby reducing the receptor's basal activity. This mechanism of action leads to decreased food intake and increased energy expenditure, which made this compound a promising candidate for the treatment of obesity.[1][2]

Preclinical studies in various animal models, particularly in diet-induced obese (DIO) mice, demonstrated the efficacy of this compound in promoting weight loss and improving metabolic parameters.[2] However, the clinical development of this compound was discontinued due to the emergence of psychiatric adverse effects, including anxiety and depression, at higher doses.[3][4] Despite its discontinuation for clinical use, this compound remains a valuable pharmacological tool for researchers studying the role of the endocannabinoid system in physiology and disease.

These application notes provide an overview of the in vivo experimental protocols for studying the effects of this compound, with a focus on diet-induced obesity models.

Mechanism of Action: CB1 Receptor Inverse Agonism

This compound exerts its effects by acting as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist that simply blocks the binding of agonists, an inverse agonist stabilizes the receptor in an inactive conformation, thus reducing its constitutive activity. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[5][6] The inverse agonism of this compound at the CB1 receptor leads to the inhibition of downstream signaling pathways that are constitutively active. This results in a reduction in appetite and an increase in energy expenditure.[1][7]

Signaling Pathway of CB1 Receptor Inverse Agonism by this compound

Caption: this compound's inverse agonism on the CB1R signaling pathway.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data from preclinical and clinical studies on this compound.

Preclinical Data: Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | Study Duration | Reference |

| Body Weight Change | - | ↓ | ↓↓ | ↓↓↓ | 5 weeks | [8] |

| Food Intake | - | ↓ | ↓↓ | ↓↓↓ | 5 weeks | [8] |

| Adiposity | - | ↓ | ↓↓ | ↓↓↓ | 5 weeks | [8] |

| Plasma Insulin | - | ↓ | ↓ | ↓↓ | 5 weeks | [8] |

| Plasma Leptin | - | ↓ | ↓ | ↓↓ | 5 weeks | [8] |

Arrow count indicates the relative magnitude of the effect.

Clinical Data: Obese Human Subjects

| Parameter | Placebo | This compound (0.5 mg/day) | This compound (2 mg/day) | This compound (4 mg/day) | This compound (6 mg/day) | Study Duration | Reference |

| Body Weight Change (kg) | -1.2 | -2.9 | -3.9 | -4.1 | -5.3 | 12 weeks | [4] |

| Body Weight Change (kg) | -2.6 | - | -6.6 | -8.1 | - | 52 weeks | [9] |

| Waist Circumference Change (%) | -3.1 | - | -7.0 | -7.5 | - | 52 weeks | [10] |

| HDL Cholesterol Change (%) | 7.0 | - | 13.2 | 14.1 | - | 52 weeks | [10] |

| Triglycerides Change (%) | 4.0 | - | -3.1 | -6.2 | - | 52 weeks | [10] |

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the effects of this compound.

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying anti-obesity therapeutics like this compound.

Experimental Workflow:

Caption: Workflow for a diet-induced obesity study.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; e.g., 45-60% kcal from fat)

-

Standard chow diet (for control group)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

-

Oral gavage needles

-

Animal scale

Procedure:

-

Acclimatization: House mice in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week.

-

Diet Induction:

-

Divide mice into two groups: a control group that continues on the standard chow diet and a DIO group that is switched to the HFD.

-

Maintain the mice on their respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.

-

Monitor body weight weekly.

-

-

Randomization: Once the DIO mice have reached a significantly higher body weight than the control mice, randomize them into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Drug Administration:

-

Prepare a suspension of this compound in the chosen vehicle. A common vehicle for oral administration of hydrophobic compounds is 0.5% carboxymethyl cellulose (CMC) in sterile water.

-

Administer this compound or vehicle to the respective groups daily via oral gavage at a consistent time each day.

-

-

Monitoring:

-

Measure body weight and food intake daily or several times per week.

-

At the end of the treatment period, perform metabolic assessments such as a glucose tolerance test.

-

Food Intake Measurement

This protocol details the measurement of food consumption in mice to assess the anorectic effects of this compound.

Procedure:

-

Housing: House mice individually to allow for accurate measurement of individual food intake.

-

Baseline Measurement: Before initiating treatment, measure baseline food intake for a few days to establish a stable baseline for each mouse.

-

Measurement Technique:

-

Provide a pre-weighed amount of food in the food hopper.

-

After a set period (e.g., 24 hours), weigh the remaining food in the hopper and any spillage on the cage floor.

-

The difference between the initial and final weight of the food represents the daily food intake.

-

-

Data Analysis: Calculate the average daily food intake for each treatment group and compare the this compound-treated groups to the vehicle control group.

Glucose Tolerance Test (GTT)

A GTT is performed to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.

Procedure:

-

Fasting: Fast the mice for 6 hours prior to the GTT, with free access to water.

-

Baseline Glucose: At the beginning of the test (time 0), collect a small blood sample from the tail vein and measure the baseline blood glucose level using a glucometer.

-

Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose tolerance. Compare the AUC values between the this compound-treated and vehicle control groups.

Locomotor Activity Assessment

This protocol is to evaluate the potential central nervous system effects of this compound on spontaneous movement.

Procedure:

-

Apparatus: Use an open-field arena equipped with infrared beams to automatically track the movement of the animal.

-

Acclimatization: Place the mouse in the center of the open-field arena and allow it to acclimate for a short period (e.g., 5-10 minutes).

-

Data Collection: Following drug or vehicle administration, place the mouse back in the arena and record its activity for a defined period (e.g., 30-60 minutes).

-

Parameters Measured: The system will record various parameters, including:

-

Total distance traveled

-

Horizontal activity (ambulation)

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior)

-

-

Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle control groups.

Conclusion

This compound is a well-characterized CB1 receptor inverse agonist that has demonstrated efficacy in reducing body weight and improving metabolic parameters in preclinical models of obesity. The protocols outlined in these application notes provide a framework for researchers to further investigate the in vivo effects of this compound and to explore the role of the endocannabinoid system in metabolic regulation. When conducting these experiments, it is crucial to adhere to ethical guidelines for animal research and to include appropriate control groups for valid data interpretation. Despite its clinical discontinuation, this compound remains a valuable research tool for advancing our understanding of obesity and metabolic diseases.

References

- 1. The acyclic CB1R inverse agonist this compound mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of this compound, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. | BioWorld [bioworld.com]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A clinical trial assessing the safety and efficacy of this compound, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Aids Weight Loss, Enhances Metabolic Parameters | MDedge [mdedge.com]

Application Notes and Protocols for the Preparation of Taranabant Formulations for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taranabant is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that has been investigated for the treatment of obesity.[1][2] As a research compound, its poor aqueous solubility presents challenges for in vitro and in vivo studies. These application notes provide detailed protocols for the preparation of this compound formulations suitable for laboratory research, ensuring consistent and reliable results. The protocols focus on creating a stable oral suspension for in vivo animal studies and a concentrated stock solution for in vitro assays. Additionally, this document summarizes key pharmacokinetic parameters of this compound and visualizes its mechanism of action and the formulation workflow.

Introduction to this compound

This compound (MK-0364) is a non-peptide small molecule that acts as an inverse agonist at the CB1 receptor.[1][2] The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating energy balance and food intake.[1] By blocking the activity of the CB1 receptor, this compound was developed to reduce appetite and promote weight loss.[1] Due to its lipophilic nature, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability.[3] Proper formulation is therefore critical to achieve adequate bioavailability and exposure in preclinical studies.

Data Presentation: Physicochemical and Pharmacokinetic Properties of this compound

The following tables summarize key quantitative data for this compound, compiled from various preclinical and clinical studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ | [4] |

| Molar Mass | 515.96 g/mol | [4] |

| ClogP | 6.7 | [3] |

| Aqueous Solubility | Poor | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

| Parameter | Value | Conditions | Reference |

| Tmax (median) | 1.0 - 2.5 hours | Single oral doses (0.5-600 mg) | [5] |

| t1/2 (terminal) | 38 - 69 hours | Single oral doses | [5] |

| Cmax Increase with Food | 14% | Co-administration with a high-fat meal | [5] |

| AUC Increase with Food | 74% | Co-administration with a high-fat meal | [5] |

Table 3: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

| Parameter | Value | Dosing Regimen | Reference |

| Time to Steady State | ~13 days | 5, 7.5, 10, or 25 mg once daily for 14 days | [6] |

| Accumulation Half-life | 15 - 21 hours | 5, 7.5, and 10 mg doses | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension for In Vivo Rodent Studies

This protocol describes the preparation of a 1 mg/mL this compound suspension suitable for oral gavage in mice or rats. This formulation is designed to enhance the wettability and suspendability of the poorly soluble compound.

Materials:

-

This compound powder

-

Tween 80 (Polysorbate 80)

-

Methylcellulose (0.5% in sterile water)

-

Sterile water for injection

-

Glass mortar and pestle

-

Stir plate and magnetic stir bar

-

Sterile graduated cylinders and beakers

-

Calibrated micropipettes

Procedure:

-

Vehicle Preparation (0.5% Methylcellulose with 0.2% Tween 80):

-

In a sterile beaker, add 0.2 mL of Tween 80 to 99.8 mL of 0.5% methylcellulose solution.

-

Stir the solution on a magnetic stir plate until the Tween 80 is fully dispersed. This is your vehicle solution.

-

-

This compound "Wetting":

-

Weigh the desired amount of this compound powder (e.g., 10 mg for a 10 mL final volume).

-

Place the this compound powder in a glass mortar.

-

Add a small volume of the vehicle solution (approximately 1-2 drops per 10 mg of powder) to the mortar.

-

Gently triturate the powder with the pestle to create a smooth, uniform paste. This step is crucial for ensuring the powder is adequately wetted and does not clump.

-

-

Suspension Preparation:

-

Gradually add the remaining vehicle solution to the mortar in small aliquots while continuously triturating.

-

Once all the vehicle has been added and the suspension appears uniform, transfer the contents to a sterile beaker with a magnetic stir bar.

-

Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.

-

-

Storage and Handling:

-

Store the suspension in a tightly sealed, light-protected container at 2-8°C.

-

Before each use, vortex the suspension vigorously for at least 1 minute to ensure a uniform distribution of this compound.

-

The stability of this suspension should be determined, but it is recommended to prepare it fresh weekly.

-

Protocol 2: Preparation of this compound Stock Solution for In Vitro Assays

This protocol details the preparation of a 10 mM this compound stock solution in DMSO for use in cell-based assays and other in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Calculation:

-

The molecular weight of this compound is 515.96 g/mol .

-

To prepare a 10 mM solution, you will need 5.16 mg of this compound per 1 mL of DMSO.

-

-

Weighing and Dissolving:

-

Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the corresponding volume of DMSO to the tube.

-

Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

-

Storage and Handling:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in light-protected tubes.

-

When preparing working solutions for assays, dilute the stock solution in the appropriate assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound as a CB1 receptor inverse agonist.

References

- 1. researchgate.net [researchgate.net]

- 2. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C27H25ClF3N3O2 | CID 11226090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of this compound, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of this compound, a novel selective cannabinoid-1 receptor inverse agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying CB1 Receptor Function In Vitro Using Taranabant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Taranabant, a potent and selective cannabinoid 1 (CB1) receptor inverse agonist, in in vitro studies to elucidate CB1 receptor function. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound (formerly MK-0364) is a non-peptide small molecule that acts as a potent and selective inverse agonist for the CB1 receptor.[1] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which exhibits constitutive (basal) activity even in the absence of an endogenous ligand, this compound reduces this basal level of receptor signaling.[2] This property makes this compound a valuable tool for investigating the physiological roles of constitutive CB1 receptor activity.

The primary mechanism of action for this compound involves binding to the CB1 receptor and stabilizing it in an inactive conformation. This prevents the G-protein coupling and subsequent downstream signaling cascades that are tonically active. The CB1 receptor primarily couples to inhibitory G-proteins (Gαi/o), which in their active state inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and modulate ion channels.[3][4] By stabilizing the inactive state of the CB1 receptor, this compound effectively increases cAMP levels and modulates ion channel activity in the opposite direction of an agonist.

Data Presentation: In Vitro Pharmacology of this compound

The following tables summarize the quantitative data for this compound's in vitro activity at the CB1 receptor.

Table 1: Radioligand Binding Affinity of this compound at Cannabinoid Receptors

| Receptor | Species | Radioligand | This compound Ki (nM) | Reference |

| CB1 | Human | [3H]SR141716A | 0.13 | [5] |

| CB1 | Rat | [3H]SR141716A | 0.27 | [5] |

| CB2 | Human | [3H]CP55,940 | 170 | [5] |

| CB2 | Rat | [3H]CP55,940 | 310 | [5] |

Table 2: Functional Activity of this compound at the CB1 Receptor

| Assay | Cell Line | Parameter | This compound Value | Reference |

| cAMP Accumulation | CHO-hCB1 | IC50 (nM) | 2.4 | [6] |

| GTPγS Binding | hCB1 membranes | IC50 (nM) | 0.3 | [6] |

| ERK1/2 Phosphorylation | N/A | IC50 (nM) | Data not available in search results | N/A |

Note: Data for the effect of this compound on ERK1/2 phosphorylation was not found in the provided search results. This represents a data gap that could be addressed in future experimental work.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the function of this compound at the CB1 receptor are provided below.

Protocol 1: CB1 Receptor Radioligand Displacement Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 receptor antagonist.

Materials:

-

Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).

-

Radioligand: [3H]SR141716A (Rimonabant), a high-affinity CB1 antagonist.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4, ice-cold.

-

Non-specific binding control: A high concentration of a non-labeled CB1 receptor ligand (e.g., 10 µM WIN 55,212-2).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).

-

In a 96-well plate, add in triplicate:

-

Total Binding: 25 µL of Assay Buffer, 25 µL of [3H]SR141716A (at a final concentration close to its Kd), and 50 µL of cell membrane suspension.

-

Non-specific Binding: 25 µL of non-specific binding control, 25 µL of [3H]SR141716A, and 50 µL of cell membrane suspension.

-

Displacement: 25 µL of each this compound dilution, 25 µL of [3H]SR141716A, and 50 µL of cell membrane suspension.

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and vortex.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay for Inverse Agonism

This protocol measures the ability of this compound to increase basal intracellular cAMP levels, a hallmark of inverse agonism at the Gαi/o-coupled CB1 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human CB1 receptor (CHO-hCB1 or HEK293-hCB1).

-

This compound.

-

Forskolin (an adenylyl cyclase activator, used as a positive control).

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

-

cAMP assay kit (e.g., a competitive immunoassay using HTRF, AlphaScreen, or ELISA technology).

-

96-well cell culture plates.

Procedure:

-

Seed the CHO-hCB1 or HEK293-hCB1 cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells once with pre-warmed Stimulation Buffer.

-

Add 50 µL of Stimulation Buffer containing 500 µM IBMX to each well and incubate for 15 minutes at 37°C.

-

Prepare serial dilutions of this compound in Stimulation Buffer.

-

Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of Stimulation Buffer (basal) or Forskolin (positive control).

-

Incubate the plate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. An increase in cAMP levels above the basal level indicates inverse agonist activity. Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect).

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is designed to assess the effect of this compound on the basal phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of the CB1 receptor.

Materials:

-

Cells expressing the human CB1 receptor (e.g., HEK293-hCB1 or a neuronal cell line).

-

This compound.

-

CB1 receptor agonist (e.g., WIN 55,212-2) as a positive control for ERK activation.

-

Serum-free cell culture medium.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

SDS-PAGE gels and Western blotting equipment.

-

Chemiluminescent substrate.

-

Imaging system for Western blots.

Procedure:

-

Plate the cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (basal) and a positive control (CB1 agonist).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice with 100 µL of Lysis Buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-ERK1/2 as a ratio to total ERK1/2. A decrease in this ratio in this compound-treated cells compared to the basal control would indicate inverse agonism on the ERK pathway.

Visualizations

CB1 Receptor Signaling Pathway with this compound

Caption: this compound stabilizes the inactive state of the CB1 receptor.

Experimental Workflow for cAMP Assay

Caption: Workflow for measuring this compound's inverse agonism via cAMP.

Logical Relationship of Inverse Agonism Measurement

Caption: this compound reduces the basal signaling of the CB1 receptor.

References

- 1. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 3. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

- 4. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

Taranabant as a pharmacological tool for metabolic research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent and selective cannabinoid receptor 1 (CB1) inverse agonist.[1][2] Developed initially for the treatment of obesity, its development was halted due to centrally mediated psychiatric side effects.[2] However, these very properties make this compound a valuable pharmacological tool for investigating the role of the endocannabinoid system in metabolic regulation. As an inverse agonist, this compound not only blocks the effects of endogenous cannabinoids but also reduces the basal, constitutive activity of the CB1 receptor. This unique mechanism of action allows for the detailed exploration of CB1 receptor function in various physiological and pathophysiological states related to metabolism.

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in metabolic research, aimed at aiding researchers in designing and executing experiments to further elucidate the role of the endocannabinoid system in metabolic diseases.

Pharmacological Profile

This compound is a high-affinity CB1 receptor inverse agonist with significant selectivity over the CB2 receptor. Its primary mechanism of action involves the stabilization of the inactive conformation of the CB1 receptor, leading to a reduction in downstream signaling pathways.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Species | Receptor | Reference |

| Binding Affinity (Ki) | 0.13 nM | Human | CB1 | |

| 170 nM | Human | CB2 | ||

| Functional Activity | Inverse Agonist | Human | CB1 | [1] |

Table 2: Preclinical In Vivo Efficacy in Rodent Models of Obesity

| Species | Model | Dose | Effect | Reference |

| Mouse | Diet-Induced Obesity | 1 mg/kg | 48% decrease in overnight body weight gain | |

| Mouse | Diet-Induced Obesity | 3 mg/kg | 165% decrease in overnight body weight gain | |

| Rat | Diet-Induced Obesity | 1-10 mg/kg | Reduction in food intake and body weight | [4] |

Table 3: Clinical Efficacy in Obese Human Subjects (52-Week Study)

| Treatment Group | Mean Change in Body Weight (kg) | Mean Change in Waist Circumference (cm) | Reference |

| Placebo | -2.6 | -3.1 | [5] |

| This compound 2 mg | -6.6 | -7.0 | [5] |

| This compound 4 mg | -8.1 | -7.5 | [5] |

Signaling Pathways and Experimental Workflows

CB1 Receptor Inverse Agonist Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Agonist binding to the CB1 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates various ion channels. As an inverse agonist, this compound stabilizes the inactive state of the receptor, leading to an increase in basal cAMP levels and inhibition of downstream signaling cascades that are constitutively active.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of this compound, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A clinical trial assessing the safety and efficacy of this compound, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Taranabant in Neurological and Psychiatric Disorder Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist. Initially developed for the treatment of obesity, its clinical development was halted due to centrally mediated psychiatric adverse events, including anxiety and depression. Despite its discontinuation for its primary indication, the unique mechanism of action of this compound as a CB1 inverse agonist makes it a valuable research tool for investigating the role of the endocannabinoid system in various neurological and psychiatric disorders. These application notes provide a summary of the available preclinical data and detailed protocols for utilizing this compound in relevant animal models.

Mechanism of Action

This compound acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and exerts the opposite pharmacological effect of an agonist. The CB1 receptor is a G-protein coupled receptor, and its activation by endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists (like THC) leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound is hypothesized to increase the basal activity of adenylyl cyclase, leading to an increase in cAMP levels. This modulation of the endocannabinoid system, which is widely distributed in the brain and plays a crucial role in regulating mood, anxiety, and cognition, underlies the effects of this compound observed in preclinical and clinical studies.

Application in Neurological and Psychiatric Disorder Models

While primarily investigated for obesity, some preclinical studies have explored the effects of this compound in models relevant to psychiatric disorders, particularly those assessing mood and anxiety-like behaviors.

Models of Depression-Like Behavior

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used rodent models to screen for antidepressant-like activity. These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation. Antidepressant compounds typically reduce the duration of immobility.

A key study investigated the potential central side effects of this compound in mice using these models.[1]

Data Summary:

| Model | Species | Compound | Dose Range | Key Finding | Citation |

| Forced Swim Test | Mouse | This compound | 0.1 - 3 mg/kg (i.p.) | Did not display mood-related adverse side effects. | [1] |

| Tail Suspension Test | Mouse | This compound | 0.1 - 3 mg/kg (i.p.) | Did not display mood-related adverse side effects. | [1] |

Note: The specific quantitative data (e.g., immobility time) from these studies were not available in the reviewed literature.

Models of Anxiety-Like Behavior

Animal models of anxiety, such as the Elevated Plus Maze (EPM), are used to assess the anxiolytic or anxiogenic potential of compounds. The EPM consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

While no specific studies utilizing this compound in the EPM were identified in the literature reviewed, the known psychiatric adverse events of anxiety in humans suggest that this compound would likely exhibit an anxiogenic-like profile in this model.

Hypothesized Outcome:

| Model | Species | Compound | Hypothesized Finding |

| Elevated Plus Maze | Rodent | This compound | Decrease in time spent and entries into open arms. |

Experimental Protocols

The following are detailed protocols for the key experiments cited or relevant to the application of this compound in neurological and psychiatric disorder models.

Forced Swim Test (Mouse)

Objective: To assess antidepressant-like or pro-depressant-like effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Glass or plastic cylinders (25 cm high, 10 cm in diameter)

-

Water (23-25°C)

-

Video recording and analysis software (optional)

-

Stopwatch

Procedure:

-

Drug Administration: Administer this compound (0.1, 1, 3 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

-

Test Apparatus: Fill the cylinders with water to a depth of 15 cm.

-

Test Procedure:

-

Gently place each mouse into a cylinder.

-

The total duration of the test is 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

-

Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Tail Suspension Test (Mouse)

Objective: To assess antidepressant-like or pro-depressant-like effects of this compound.

Materials:

-

This compound

-

Vehicle

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice)

-

Adhesive tape

-

Video recording and analysis software (optional)

-

Stopwatch

Procedure:

-

Drug Administration: Administer this compound (0.1, 1, 3 mg/kg) or vehicle i.p. 30-60 minutes before the test.

-

Test Procedure:

-

Attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

-

Suspend the mouse by its tail from the horizontal bar.

-

The total duration of the test is 6 minutes.

-

Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.

-

-

Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test.

Elevated Plus Maze (Rodent)

Objective: To assess the anxiolytic-like or anxiogenic-like effects of this compound.

Materials:

-

This compound

-

Vehicle

-

Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor)

-

Video tracking software

Procedure:

-

Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes before the test.

-

Test Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis: Use video tracking software to analyze the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

Compare these parameters between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests.

-

Effects on Neurotransmitter Systems

Conclusion

This compound, despite its failed clinical development for obesity, remains a valuable pharmacological tool for probing the function of the endocannabinoid system in the context of neurological and psychiatric disorders. The available preclinical data, although limited, suggest that at doses effective in peripheral systems, this compound may not induce the classic depressive-like behaviors seen with other CB1 inverse agonists in rodent models. However, the significant psychiatric adverse events observed in humans underscore the complex role of the CB1 receptor in regulating mood and anxiety. The provided protocols offer a starting point for researchers to further investigate the nuanced effects of this compound and the broader implications of CB1 receptor inverse agonism in the central nervous system. Further studies are warranted to explore its anxiogenic potential and its effects on neurotransmitter systems to better understand its complex pharmacological profile.

References

Taranabant for Investigating Nicotine Dependence in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist.[1][2] While its clinical development for obesity and smoking cessation was discontinued due to psychiatric side effects, its mechanism of action remains a valuable tool for preclinical research into the neurobiology of nicotine dependence.[3][4][5] The endocannabinoid system is intricately involved in the rewarding effects of nicotine, primarily through modulation of the mesolimbic dopamine system.[6][7] CB1 receptor antagonists, such as this compound and the related compound rimonabant, have been shown to attenuate the reinforcing properties of nicotine in animal models, suggesting a crucial role for CB1 receptors in nicotine addiction.[6][8][9]

These application notes provide an overview and detailed protocols for utilizing this compound in animal models to investigate its effects on nicotine dependence. Due to the limited published research on this compound specifically in animal models of nicotine dependence, the following protocols are based on established methodologies for the broader class of CB1 receptor antagonists, particularly rimonabant. Researchers should adapt these protocols based on their specific experimental goals and in-house validation.

Data Presentation

The following tables are templates for organizing quantitative data from experiments investigating the effects of this compound on nicotine dependence in animal models.

Table 1: Effect of this compound on Nicotine Self-Administration